molecular formula C17H16ClN3O7S B12148170 Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B12148170
M. Wt: 441.8 g/mol
InChI Key: IPZWPRZOQGQISI-UHFFFAOYSA-N
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Description

Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate is a synthetic organic compound characterized by a central benzene ring substituted with two methyl ester groups at positions 1 and 3, and an amide-linked pyrimidine derivative at position 3. The pyrimidine moiety features a 5-chloro substituent and a 2-ethylsulfonyl group.

Properties

Molecular Formula

C17H16ClN3O7S

Molecular Weight

441.8 g/mol

IUPAC Name

dimethyl 5-[(5-chloro-2-ethylsulfonylpyrimidine-4-carbonyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C17H16ClN3O7S/c1-4-29(25,26)17-19-8-12(18)13(21-17)14(22)20-11-6-9(15(23)27-2)5-10(7-11)16(24)28-3/h5-8H,4H2,1-3H3,(H,20,22)

InChI Key

IPZWPRZOQGQISI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the chloro and ethylsulfonyl groups. The final step involves the coupling of the pyrimidine derivative with a benzene ring containing ester groups under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups, such as reducing the ester groups to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional motifs with several agrochemicals listed in the Pesticide Chemicals Glossary (). Key comparisons are outlined below:

Structural Similarities and Differences

Compound Name Core Structure Key Substituents Functional Implications
Target Compound Benzene + Pyrimidine - 1,3-Dimethyl dicarboxylate
- 5-Chloro
- 2-Ethylsulfonyl
High polarity (ester groups), potential hydrolytic stability (sulfonyl group)
Fipronil
(5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile)
Pyrazole - Trifluoromethyl sulfinyl
- Dichloro-trifluoromethyl phenyl
- Nitrile
Lipophilic (CF₃ groups), insecticidal activity via GABA receptor disruption
Ethiprole
(5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile)
Pyrazole - Ethylsulfinyl
- Dichloro-trifluoromethyl phenyl
- Nitrile
Moderate polarity (sulfinyl), selective pest control
Pyrazon
(5-amino-4-chloro-2-phenyl-3-(2H)-pyridazinone)
Pyridazinone - Phenyl
- Chloro
- Ketone
Herbicidal activity via photosynthesis inhibition
Key Observations:

Core Heterocycles: The target compound’s pyrimidine ring contrasts with the pyrazole (fipronil/ethiprole) or pyridazinone (pyrazon) cores. Pyrimidines are less common in agrochemicals but offer diverse hydrogen-bonding capabilities.

Substituent Effects: Sulfonyl vs. Ester vs. Nitrile: The dimethyl dicarboxylate esters increase hydrophilicity compared to nitrile-containing analogs, which may influence bioavailability.

Chloro Substitution: The 5-chloro group on the pyrimidine aligns with chloro-substituted pyridazinones (pyrazon), a feature often linked to herbicidal activity.

Physicochemical Properties

Property Target Compound Fipronil Ethiprole
Molecular Weight ~480 g/mol (estimated) 437.1 g/mol 423.1 g/mol
Polarity High (esters) Moderate (CF₃) Moderate (sulfinyl)
Stability High (sulfonyl) Moderate (sulfinyl) Moderate (sulfinyl)

Methodological Considerations

Structural analysis of the target compound could employ X-ray crystallography using programs like SHELX (), which is widely used for small-molecule refinement. Computational modeling might further elucidate interactions with biological targets.

Biological Activity

Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate (CAS Number: 902139-21-3) is a synthetic compound that has garnered attention for its potential biological activities. It belongs to a class of compounds that often exhibit significant pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN3O7S, with a molecular weight of 441.8 g/mol. The structure features a pyrimidine ring substituted with ethylsulfonyl and chloro groups, which are known to influence its biological activity.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies involving substituted benzimidazoles indicated potent antibacterial effects against a range of pathogens. The structure-activity relationship (SAR) suggests that the presence of specific functional groups significantly enhances antimicrobial potency .

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies. Compounds with similar structural motifs have demonstrated activity against various cancer cell lines. For example, the National Cancer Institute's screening protocols revealed that certain derivatives exhibited moderate anticancer effects across different tumor types, including leukemia and breast cancer .

Case Studies

  • Antimicrobial Screening : A study synthesized a series of compounds including those with similar structures to evaluate their antimicrobial properties. Results indicated that modifications in the substituents led to significant variations in activity, emphasizing the importance of the pyrimidine core in enhancing efficacy .
  • Antitumor Evaluation : In another investigation, compounds with the pyrimidine and sulfonamide moieties were screened against multiple cancer cell lines. The results showed that while some compounds had low levels of activity (growth inhibition ranging from 92% to 126% at 10 µM), others exhibited promising results warranting further exploration .

Comparative Analysis Table

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
This compoundPyrimidine ring with chloro and ethylsulfonyl substitutionsModerateModerate
4-[1-(Substituted aryl carbonyl)-benzoimidazol-2-yl]Benzimidazole coreHighLow
4-(1-octadec-9-enoyl)-1H-benzoimidazol-2-ylBenzimidazole with aliphatic chainHighModerate

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